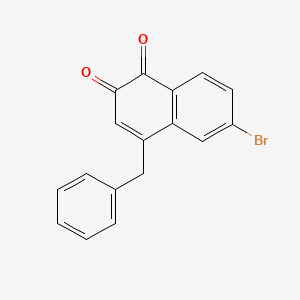
4-Benzyl-6-bromonaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-6-bromonaphthalene-1,2-dione is an organic compound with the molecular formula C17H11BrO2 It is a derivative of naphthalene, characterized by the presence of a benzyl group at the 4-position and a bromine atom at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-bromonaphthalene-1,2-dione typically involves the bromination of 4-benzyl-1,2-naphthoquinone. The reaction is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride under controlled conditions to ensure selective bromination at the 6-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity.
化学反应分析
Types of Reactions
4-Benzyl-6-bromonaphthalene-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would produce a biaryl compound.
科学研究应用
4-Benzyl-6-bromonaphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Benzyl-6-bromonaphthalene-1,2-dione involves its interaction with various molecular targets. The bromine atom and the naphthoquinone moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Benzyl-1,2-naphthoquinone: Lacks the bromine atom at the 6-position.
6-Bromo-1,2-naphthoquinone: Lacks the benzyl group at the 4-position.
4-Benzyl-6-chloronaphthalene-1,2-dione: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Benzyl-6-bromonaphthalene-1,2-dione is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.
属性
CAS 编号 |
7475-35-6 |
|---|---|
分子式 |
C17H11BrO2 |
分子量 |
327.2 g/mol |
IUPAC 名称 |
4-benzyl-6-bromonaphthalene-1,2-dione |
InChI |
InChI=1S/C17H11BrO2/c18-13-6-7-14-15(10-13)12(9-16(19)17(14)20)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
InChI 键 |
XJKWEWJYALPYSA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC(=O)C(=O)C3=C2C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


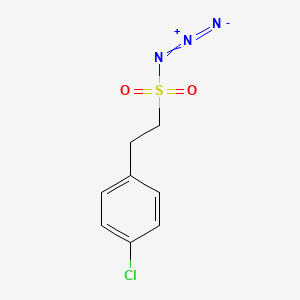
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
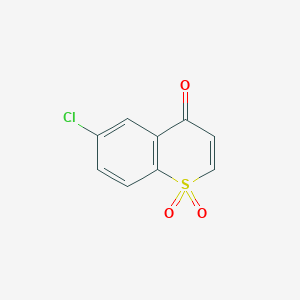


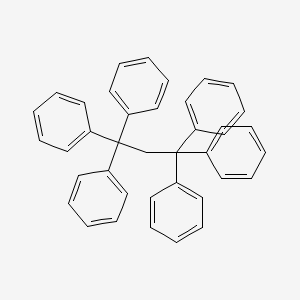
![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)
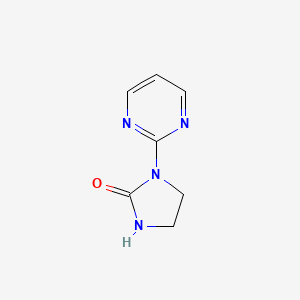

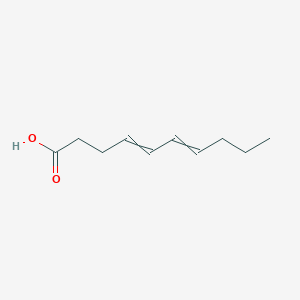
![{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)
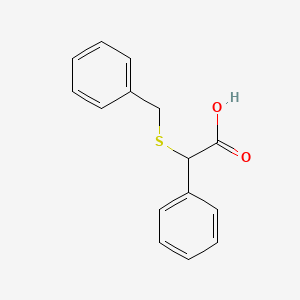
![[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride](/img/structure/B14004049.png)
